Cas no 2090499-08-2 (5-amino-4-bromo-2-methoxyphenol)

5-amino-4-bromo-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 5-amino-4-bromo-2-methoxy-
- 5-amino-4-bromo-2-methoxyphenol
- EN300-1939197
- 2090499-08-2
-
- Inchi: 1S/C7H8BrNO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,9H2,1H3
- InChI Key: DEDIRVGKGJMROH-UHFFFAOYSA-N
- SMILES: C1(O)=CC(N)=C(Br)C=C1OC
Computed Properties
- Exact Mass: 216.97384g/mol
- Monoisotopic Mass: 216.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.5Ų
- XLogP3: 2
Experimental Properties
- Density: 1.673±0.06 g/cm3(Predicted)
- Boiling Point: 315.2±37.0 °C(Predicted)
- pka: 9.47±0.23(Predicted)
5-amino-4-bromo-2-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1939197-2.5g |
5-amino-4-bromo-2-methoxyphenol |
2090499-08-2 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1939197-5.0g |
5-amino-4-bromo-2-methoxyphenol |
2090499-08-2 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1939197-1g |
5-amino-4-bromo-2-methoxyphenol |
2090499-08-2 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1939197-10g |
5-amino-4-bromo-2-methoxyphenol |
2090499-08-2 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1939197-0.05g |
5-amino-4-bromo-2-methoxyphenol |
2090499-08-2 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1939197-1.0g |
5-amino-4-bromo-2-methoxyphenol |
2090499-08-2 | 1g |
$914.0 | 2023-06-03 | ||
Enamine | EN300-1939197-10.0g |
5-amino-4-bromo-2-methoxyphenol |
2090499-08-2 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1939197-5g |
5-amino-4-bromo-2-methoxyphenol |
2090499-08-2 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1939197-0.5g |
5-amino-4-bromo-2-methoxyphenol |
2090499-08-2 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1939197-0.25g |
5-amino-4-bromo-2-methoxyphenol |
2090499-08-2 | 0.25g |
$840.0 | 2023-09-17 |
5-amino-4-bromo-2-methoxyphenol Related Literature
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1. Back matter
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
Additional information on 5-amino-4-bromo-2-methoxyphenol
5-Amino-4-Bromo-2-Methoxyphenol: A Comprehensive Overview
5-Amino-4-Bromo-2-Methoxyphenol (CAS No. 2090499-08-2) is a structurally complex aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its unique combination of functional groups, has garnered attention in recent years due to its versatile properties and promising biological activities. In this article, we delve into the structural features, synthesis methods, and the latest research findings related to 5-amino-4-bromo-2-methoxyphenol, highlighting its significance in modern chemistry and drug discovery.
The molecular structure of 5-amino-4-bromo-2-methoxyphenol consists of a phenolic ring with three substituents: an amino group (-NH₂) at position 5, a bromine atom (Br) at position 4, and a methoxy group (-OCH₃) at position 2. This arrangement creates a highly functionalized aromatic system with distinct electronic and steric properties. The presence of these substituents not only influences the compound's reactivity but also contributes to its potential as a building block in organic synthesis.
Recent studies have explored the synthesis of 5-amino-4-bromo-2-methoxyphenol through various routes, including multi-step aromatic substitutions and directed metallation strategies. One notable approach involves the directed ortho metalation (DOM) technique, which allows for precise control over the substitution pattern on the aromatic ring. This method has been optimized to achieve high yields and selectivity, making it a valuable tool for large-scale production.
The biological activity of 5-amino-4-bromo-2-methoxyphenol has been a focal point of recent research. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with findings published in *Journal of Medicinal Chemistry* highlighting its ability to inhibit key inflammatory pathways. Additionally, investigations into its antioxidant properties have revealed its capacity to scavenge free radicals, suggesting applications in the development of natural health products.
In the field of drug discovery, 5-amino-4-bromo-2-methoxyphenol has shown promise as a lead compound for designing novel therapeutics. Researchers at the University of California have reported on its ability to modulate cellular signaling pathways involved in neurodegenerative diseases. These studies underscore the compound's potential in addressing unmet medical needs and advancing personalized medicine.
From an environmental perspective, the biodegradability and ecological impact of 5-amino-4-bromo-2-methoxyphenol have been assessed in recent environmental toxicology studies. Results indicate that under controlled conditions, the compound exhibits low toxicity to aquatic organisms, aligning with current regulatory standards for chemical safety.
Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to further unlock the potential of 5-amino-4-bromo-2-methoxyphenol. Ongoing projects aim to explore its utility in advanced materials science, particularly in the development of novel sensors and electronic devices.
In conclusion, 5-amino-4-bromo-2-methoxyphenol (CAS No. 2090499-08-) stands as a testament to the ingenuity of modern chemistry. Its unique structure, versatile properties, and promising biological activities position it as a key player in diverse scientific domains. As research continues to unfold, this compound is poised to make significant contributions to both academic and industrial advancements.
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